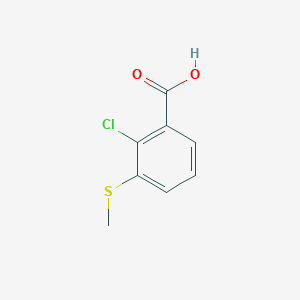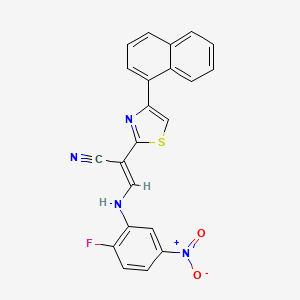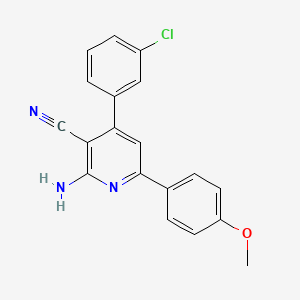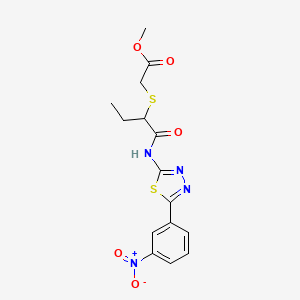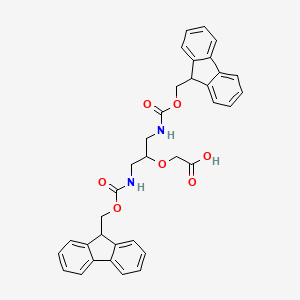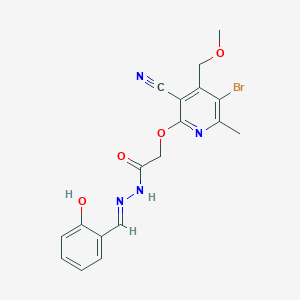![molecular formula C19H20N4O2 B2968334 methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate CAS No. 53828-09-4](/img/structure/B2968334.png)
methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate, also known as MBC, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MBC belongs to the class of carbamate compounds, which have been shown to possess a range of biological activities, including antitumor, antiviral, and antifungal properties. In
科学的研究の応用
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have antiviral activity against viruses such as HIV-1 and hepatitis C virus. In addition, this compound has been studied for its potential use as an antifungal agent.
作用機序
The exact mechanism of action of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound may also induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of this compound is thought to be due to its ability to inhibit viral entry into host cells. This compound may also interfere with viral replication and assembly. The mechanism of antifungal activity of this compound is not well understood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit viral entry into host cells, viral replication, and assembly. However, the exact biochemical and physiological effects of this compound on fungal cells are not well understood.
実験室実験の利点と制限
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers in the field of cancer and antiviral drug discovery. However, this compound also has several limitations. It is highly toxic and must be handled with care. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate. One area of research is to further elucidate the mechanism of action of this compound, particularly its antifungal activity. Another area of research is to investigate the potential use of this compound in combination with other drugs for cancer and antiviral therapy. Additionally, research could focus on developing less toxic analogs of this compound with improved efficacy and safety profiles. Finally, research could also explore the potential use of this compound in other therapeutic areas, such as neurodegenerative diseases.
合成法
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate can be synthesized by reacting N,N'-dibenzyl-1,2-diaminoethane with methyl cyanoformate in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 214-216°C.
特性
IUPAC Name |
methyl N-[2,2-bis(benzylamino)-1-cyanoethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-19(24)23-17(12-20)18(21-13-15-8-4-2-5-9-15)22-14-16-10-6-3-7-11-16/h2-11,21-22H,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEATBNBHHZTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

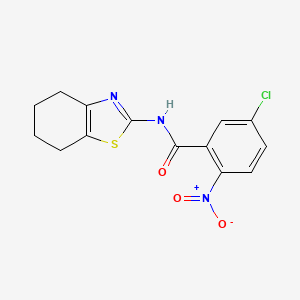
![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)
